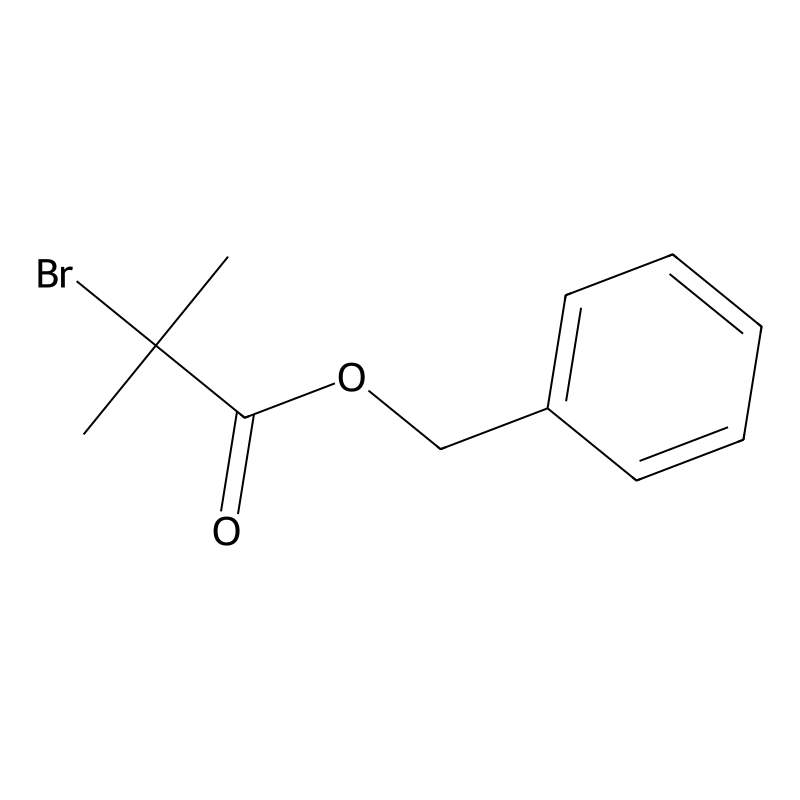

Benzyl 2-bromo-2-methylpropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyl 2-bromo-2-methylpropanoate is an organic compound with the molecular formula CHBrO and a molecular weight of approximately 259.13 g/mol. It is characterized by the presence of a bromine atom attached to a secondary carbon, making it an electrophilic compound. The structure consists of a benzyl group linked to a 2-bromo-2-methylpropanoate moiety, which contributes to its reactivity and potential applications in organic synthesis and polymer chemistry .

While specific biological activities of benzyl 2-bromo-2-methylpropanoate are not extensively documented, compounds with similar structures often exhibit antimicrobial and antifungal properties. The bromine substituent may enhance its biological activity by increasing lipophilicity and facilitating membrane penetration. Further studies are required to elucidate its specific interactions with biological systems .

Benzyl 2-bromo-2-methylpropanoate can be synthesized through several methods:

- Bromination of 2-methylpropanoic acid derivatives: This involves reacting 2-methylpropanoic acid with phosphorus tribromide or another brominating agent in the presence of benzyl alcohol.

- Esterification: A common method involves reacting benzyl alcohol with 2-bromo-2-methylpropionyl bromide in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the ester formation .

- Atom Transfer Radical Polymerization: As an initiator, benzyl 2-bromo-2-methylpropanoate can be used in polymer synthesis, where it reacts under controlled conditions to produce polymers with specific architectures .

Benzyl 2-bromo-2-methylpropanoate finds applications primarily in:

- Polymer Chemistry: Used as an initiator in atom transfer radical polymerization for synthesizing various polymers with tailored properties.

- Organic Synthesis: Serves as an electrophilic reagent in various chemical transformations, including nucleophilic substitutions and coupling reactions.

- Pharmaceuticals: Potentially useful in synthesizing biologically active compounds due to its electrophilic nature .

Benzyl 2-bromo-2-methylpropanoate shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzyl acetate | Ester | Lacks bromine; more stable and less reactive |

| Benzyl bromoacetate | Ester | Similar electrophilic properties but simpler structure |

| Ethyl 2-bromo-2-methylpropanoate | Ester | Different alkyl group; may exhibit different reactivity |

| Benzyl 3-bromopropanoate | Ester | Bromine on a different carbon; alters reactivity |

The uniqueness of benzyl 2-bromo-2-methylpropanoate lies in its specific structure that combines both a brominated carbon and a branched alkyl chain, providing distinctive reactivity patterns not found in simpler esters or other brominated compounds . Its applications in polymer chemistry further differentiate it from similar compounds that do not serve as effective initiators for radical polymerization.